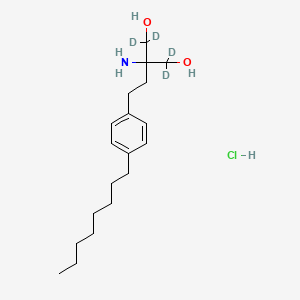

Ropinirole-d14 HCl (di-n-propyl-d14)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

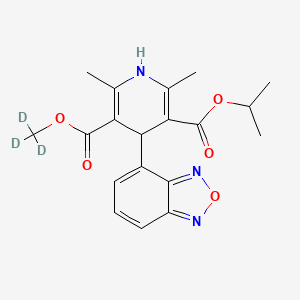

Ropinirole-d14 HCl (di-n-propyl-d14) is a stable isotope-labeled compound used primarily in scientific research. This compound is a deuterated form of ropinirole hydrochloride, where the hydrogen atoms are replaced with deuterium. Ropinirole itself is a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome .

Mécanisme D'action

Target of Action

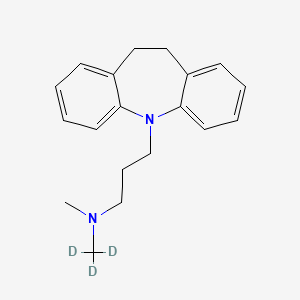

Ropinirole-d14 HCl (di-n-propyl-d14) is a deuterated labeled form of Ropinirole hydrochloride . It is an orally active, potent D3/D2 receptor agonist . The primary targets of Ropinirole are the D2, D3, and D4 dopamine receptors , with Ki values of 29 nM for the D2 receptor . It has pEC50 values of 7.4, 8.4, and 6.8 for hD2, hD3, and hD4 receptors, respectively .

Mode of Action

As a dopamine agonist , Ropinirole-d14 HCl (di-n-propyl-d14) mimics the action of dopamine, a neurotransmitter that modulates the activity of certain neurons in the brain. By binding to and activating the D2, D3, and D4 dopamine receptors, it stimulates these receptors and triggers a series of biochemical reactions that mimic the natural action of dopamine .

Biochemical Pathways

The activation of D2, D3, and D4 dopamine receptors by Ropinirole-d14 HCl (di-n-propyl-d14) affects various biochemical pathways. These receptors are involved in a variety of functions, including motor control, reward, and the release of various hormones . The exact downstream effects of these pathways can vary depending on the specific context and location within the brain.

Pharmacokinetics

It is known that the deuterium substitution in drug molecules can potentially affect the drug’s pharmacokinetics and metabolic spectrum .

Result of Action

The activation of D2, D3, and D4 dopamine receptors by Ropinirole-d14 HCl (di-n-propyl-d14) can lead to a variety of molecular and cellular effects. For instance, it has been shown to regulate emotionality and neuronal activity markers in the limbic forebrain .

Action Environment

The action, efficacy, and stability of Ropinirole-d14 HCl (di-n-propyl-d14) can be influenced by various environmental factors It is generally known that factors such as temperature, pH, and the presence of other substances can affect the action of a drug. The compound is stable if stored under recommended conditions .

Méthodes De Préparation

The synthesis of Ropinirole-d14 HCl (di-n-propyl-d14) involves the incorporation of deuterium into the ropinirole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .

Analyse Des Réactions Chimiques

Ropinirole-d14 HCl (di-n-propyl-d14) undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Ropinirole-d14 HCl (di-n-propyl-d14) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the metabolic pathways and degradation products of ropinirole.

Biology: Used in studies to understand the pharmacokinetics and pharmacodynamics of ropinirole in biological systems.

Medicine: Used in clinical research to develop new therapeutic strategies for Parkinson’s disease and restless legs syndrome.

Industry: Used in the quality control and validation of pharmaceutical products containing ropinirole.

Comparaison Avec Des Composés Similaires

Ropinirole-d14 HCl (di-n-propyl-d14) is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:

Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.

Rotigotine: A dopamine agonist available as a transdermal patch for the treatment of Parkinson’s disease and restless legs syndrome.

Apomorphine: A dopamine agonist used in the treatment of advanced Parkinson’s disease.

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and modes of administration .

Propriétés

Numéro CAS |

1132746-05-4 |

|---|---|

Formule moléculaire |

C16H10D14N2O·HCl |

Poids moléculaire |

310.92 |

Pureté |

95% by HPLC; 99% atom D; |

Numéros CAS associés |

91374-20-8 (unlabelled) |

Synonymes |

4-[2-(Di-n-propylamino)ethyl]-2-indolinone HCl |

Étiquette |

Ropinirole |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.